

In-Depth Technical Guide: 1,1,2-Trifluoroethane (CAS 430-66-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, identified by the CAS number 430-66-0, is a hydrofluorocarbon (HFC) with the chemical formula $C_2H_3F_3$. It exists as a colorless gas at room temperature.^{[1][2]} This document provides a comprehensive technical overview of **1,1,2-trifluoroethane**, focusing on its physicochemical properties, chemical reactivity, toxicological profile, and potential biological effects, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,1,2-trifluoroethane** is fundamental for its application in research and development. The following table summarizes key quantitative data.

Property	Value	Reference(s)
CAS Number	430-66-0	[2]
Molecular Formula	C ₂ H ₃ F ₃	[2]
Molecular Weight	84.04 g/mol	[2]
Boiling Point	5 °C	[2]
Melting Point	-84 °C	[1]
Appearance	Colorless gas	[1] [2]

Further detailed quantitative data for properties such as density, solubility, vapor pressure, and critical temperature and pressure are not consistently available in the public domain and would require experimental determination.

Chemical Reactivity and Stability

1,1,2-Trifluoroethane is a flammable gas.[\[3\]](#) Its chemical reactivity is characterized by the following:

- Thermal Decomposition: Like other fluorinated hydrocarbons, **1,1,2-trifluoroethane** can decompose at high temperatures. Pyrolysis of similar compounds is known to produce smaller fluorinated molecules, hydrogen fluoride (HF), and carbon monoxide (CO). The thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane has been studied, showing a complex process involving dehydrochlorination and the formation of various chlorinated and fluorinated intermediates.
- Reactivity with Metals: While specific data for **1,1,2-trifluoroethane** is limited, fluorinated hydrocarbons, in general, can react with certain metals, particularly reactive metals. These reactions can sometimes be vigorous.
- Combustion: In the presence of an ignition source and an oxidizer, **1,1,2-trifluoroethane** can undergo combustion. The combustion of a related compound, 1,1,1,2-tetrafluoroethane, in the air produces hydrogen fluoride (HF), carbon dioxide (CO₂), and carbonyl fluoride (COF₂).

Toxicological Profile

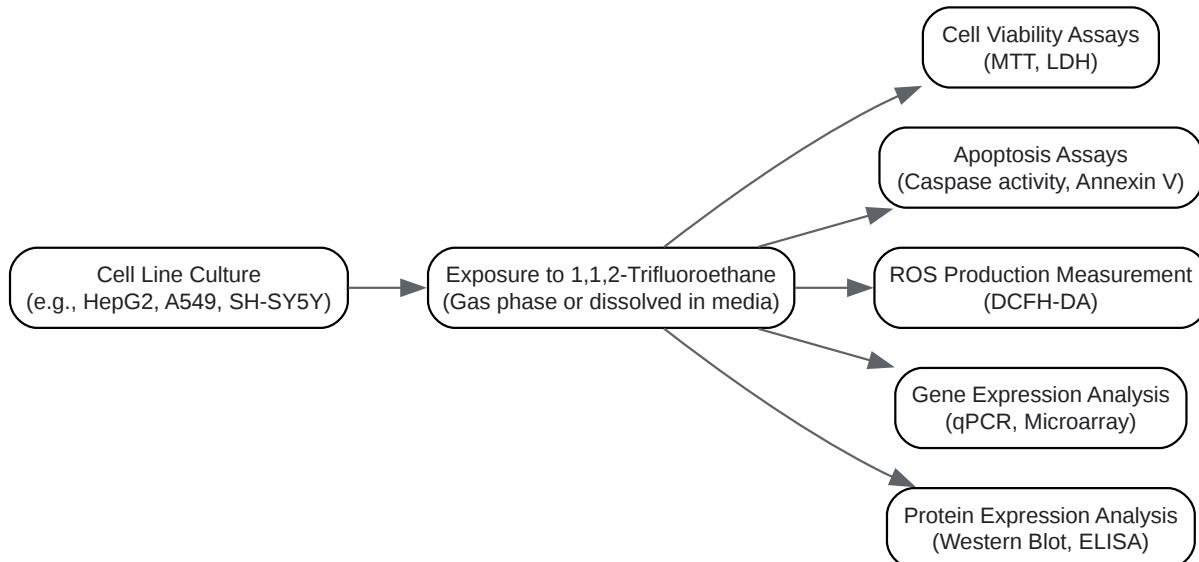
The toxicological data for **1,1,2-trifluoroethane** is limited, with much of the available information extrapolated from studies on structurally similar compounds.

Parameter	Value	Species	Route	Reference(s)
LC _{Lo} (Lethal Concentration Low)	25,000 mg/m ³ /6hr	Rabbit	Inhalation	[4]

Key Toxicological Endpoints:

- Acute Toxicity: Inhalation of **1,1,2-trifluoroethane** can cause acute pulmonary edema.[3][4] High concentrations may also lead to effects on the liver, kidney, ureter, and bladder in animal studies.[3][4] It is also described as a simple asphyxiant and can cause acute solvent syndrome, a form of neurotoxicity.[4]
- Organ-Specific Toxicity:
 - Liver and Kidney: Studies on analogous compounds suggest that the liver and kidneys are potential target organs for toxicity.[3][4] For instance, the related compound 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is a known hepatotoxin.
- Metabolism: Specific metabolic pathways for **1,1,2-trifluoroethane** are not well-documented. However, studies on the structurally similar 1,1,1,2-tetrafluoroethane indicate that it undergoes minimal metabolism in humans, with trifluoroacetic acid being a minor metabolite. [5]

Biological Effects and Signaling Pathways


Currently, there is a significant lack of publicly available research on the specific effects of **1,1,2-trifluoroethane** on cellular signaling pathways. This represents a critical knowledge gap for the drug development and research communities. The neurotoxic effects observed with acute exposure suggest potential interactions with the central nervous system at a molecular level, but the specific targets and mechanisms remain uninvestigated.

Experimental Protocols

Detailed experimental protocols for the investigation of **1,1,2-trifluoroethane** are not readily available in the literature. However, based on the study of similar hydrofluorocarbons, the following general methodologies could be adapted.

In Vitro Toxicity Assessment

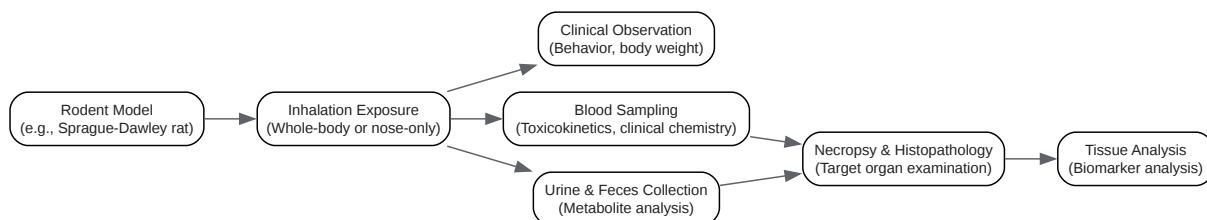
An experimental workflow for assessing the in vitro cytotoxicity of **1,1,2-trifluoroethane** could involve the following steps:

[Click to download full resolution via product page](#)

Caption: In vitro experimental workflow for toxicity assessment.

Methodology:

- Cell Culture: Select appropriate human cell lines representing target organs (e.g., HepG2 for liver, A549 for lung, SH-SY5Y for neurons).
- Exposure: Expose cells to varying concentrations of **1,1,2-trifluoroethane** for defined periods. This can be achieved in sealed chambers for gas-phase exposure or by dissolving


the gas in the culture medium.

- Endpoint Analysis:

- Cytotoxicity: Measure cell viability using standard assays like MTT or LDH release.
- Apoptosis: Assess the induction of programmed cell death through caspase activity assays or Annexin V staining.
- Oxidative Stress: Quantify the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
- Gene and Protein Expression: Analyze changes in the expression of genes and proteins related to stress responses, apoptosis, and specific signaling pathways using techniques like qPCR, microarrays, Western blotting, and ELISA.

In Vivo Toxicity and Metabolism Studies

A general workflow for an in vivo study in a rodent model is outlined below:

[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for toxicity and metabolism studies.

Methodology:

- Animal Model and Exposure: Utilize a suitable animal model, such as Sprague-Dawley rats, and expose them to controlled concentrations of **1,1,2-trifluoroethane** via whole-body or nose-only inhalation for acute or repeated durations.

- In-life Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and behavioral alterations.
- Sample Collection: Collect blood samples at various time points to determine the toxicokinetic profile of the parent compound and any metabolites. Collect urine and feces to identify and quantify excreted metabolites.
- Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs for histopathological examination, paying close attention to the liver, kidneys, lungs, and brain.
- Tissue Analysis: Homogenize tissues for the analysis of biomarkers related to organ damage, oxidative stress, and potential effects on signaling pathways.

Synthesis and Manufacturing

1,1,2-Trifluoroethane can be synthesized through various chemical reactions. One reported method involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene.[\[1\]](#) As with any chemical synthesis, impurities may be present in the final product, arising from starting materials, by-products, or degradation products. The specific impurity profile would be dependent on the manufacturing process and would require analytical characterization (e.g., by GC-MS).

Applications

Historically, related fluorinated hydrocarbons have been used as refrigerants, solvents, and blowing agents. However, due to environmental concerns such as ozone depletion potential and global warming potential, the use of many of these compounds has been phased out or restricted under international agreements like the Montreal Protocol. The specific current applications of **1,1,2-trifluoroethane** in research and industry are not well-documented in publicly available literature.

Environmental Fate

The environmental fate of **1,1,2-trifluoroethane** is expected to be governed by its physical properties, including its volatility. If released into the environment, it is likely to partition primarily to the atmosphere. In the atmosphere, it would be subject to degradation by photochemically

produced hydroxyl radicals. The specific atmospheric lifetime and degradation products would require further study.

Conclusion

1,1,2-Trifluoroethane is a fluorinated hydrocarbon with limited publicly available data, particularly concerning its biological effects and detailed physicochemical properties. While some toxicological information can be inferred from related compounds, there is a pressing need for direct experimental investigation to fully characterize its profile. For researchers, scientists, and drug development professionals, the current lack of data on its interaction with biological systems, especially cellular signaling pathways, represents a significant area for future research. The experimental workflows provided in this guide offer a starting point for such investigations. A comprehensive understanding of this compound will require a concerted effort to generate robust and specific data through well-designed *in vitro* and *in vivo* studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2-Trifluoroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Toxicokinetics of 1,1,1,2-tetrafluoroethane (HFC-134a) in male volunteers after experimental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute neurobehavioral effects in rats from exposure to HFC 134a or CFC 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,1,2-Trifluoroethane | C2H3F3 | CID 9890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The minimal metabolism of inhaled 1,1,1,2-tetrafluoroethane to trifluoroacetic acid in man as determined by high sensitivity 19F nuclear magnetic resonance spectroscopy of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,1,2-Trifluoroethane (CAS 430-66-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584508#1-1-2-trifluoroethane-cas-number-430-66-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com